molecular formula C23H25N5O5S B11613080 N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide

Cat. No.: B11613080
M. Wt: 483.5 g/mol
InChI Key: FSSVJXJYMZDWOP-LFVJCYFKSA-N
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Description

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide is a complex organic compound with a molecular formula of C16H22N4O3S It is characterized by the presence of a cyclohexyl group, a benzisothiazole moiety, and a nitrobenzylidene hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide typically involves multiple steps. One common approach is the condensation reaction between N-cyclohexyl-3-aminopropanamide and 1,1-dioxido-1,2-benzisothiazol-3-yl hydrazine, followed by the introduction of the 4-nitrobenzylidene group under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzisothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzisothiazole moiety is known to interact with proteins, potentially inhibiting their function, while the nitrobenzylidene group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazino]propanamide
  • N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide

Uniqueness

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H25N5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-nitrophenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C23H25N5O5S/c29-22(25-18-6-2-1-3-7-18)14-15-27(24-16-17-10-12-19(13-11-17)28(30)31)23-20-8-4-5-9-21(20)34(32,33)26-23/h4-5,8-13,16,18H,1-3,6-7,14-15H2,(H,25,29)/b24-16+

InChI Key

FSSVJXJYMZDWOP-LFVJCYFKSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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